molecular formula C29H31N5O3 B2571267 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)phenyl)acetamide CAS No. 1029740-80-4

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)phenyl)acetamide

Cat. No. B2571267
CAS RN: 1029740-80-4
M. Wt: 497.599
InChI Key: BOHXOKQTOINMGC-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C29H31N5O3 and its molecular weight is 497.599. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A comprehensive approach has been undertaken in the synthesis and characterization of compounds related to the specified chemical. For instance, a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been described, showcasing the potential for scalable production and practical application in various fields such as organic chemistry and material science (Guillaume et al., 2003).

Materials Science and Crystallography

The chemical's derivatives have been explored for their role in materials science, specifically in the context of nonlinear optical materials. Research illustrates how the bonding changes in the polyene chain of certain derivatives align with the relative electron-donating properties of the acetanilido and piperidine groups, contributing to the field of crystallography and material science (Gainsford et al., 2008).

Medicinal Chemistry and Drug Discovery

The chemical and its related compounds have been integral in medicinal chemistry. For example, cyanoacetamide derivatives have been synthesized and evaluated for their potential as antimicrobial agents, offering insights into the design and development of new drugs with antimicrobial properties (Al-Kamali et al., 2014).

Moreover, derivatives such as 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been utilized as key intermediates in the synthesis of various heterocyclic compounds, with some exhibiting significant antimicrobial activities, highlighting their potential in drug discovery and pharmacological applications (Bondock et al., 2008).

properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-19-5-6-20(2)26(15-19)32-11-13-33(14-12-32)28(36)23-7-9-24(10-8-23)31-27(35)18-34-22(4)16-21(3)25(17-30)29(34)37/h5-10,15-16H,11-14,18H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHXOKQTOINMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)CN4C(=CC(=C(C4=O)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)phenyl)acetamide

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